1,3-Bis(trideuteriomethyl)benzene

Descripción

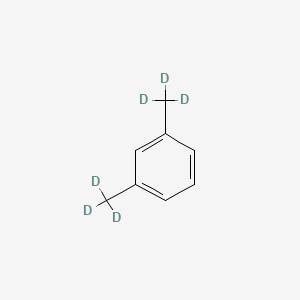

1,3-Bis(trideuteriomethyl)benzene (C₆H₄(CD₃)₂) is a deuterated aromatic compound featuring a benzene ring substituted with two trideuteriomethyl (-CD₃) groups at the 1 and 3 positions. The molecular formula is C₈H₄D₆, with a molecular weight of 112.16 g/mol (calculated as C: 8 × 12.01, H: 4 × 1.01, D: 6 × 2.01). Deuterated compounds like this are critical in nuclear magnetic resonance (NMR) spectroscopy, where deuterium’s distinct spin properties eliminate interference from proton signals, enabling precise structural analysis of complex molecules . Its non-deuterated analog, 1,3-dimethylbenzene (m-xylene, C₈H₁₀), has a molecular weight of 106.16 g/mol, highlighting the isotopic mass difference .

Propiedades

IUPAC Name |

1,3-bis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSZLXZYQVIEFR-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC=C1)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745696 | |

| Record name | 1,3-Bis[(~2~H_3_)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29636-65-5 | |

| Record name | 1,3-Bis[(~2~H_3_)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29636-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1,3-Bis(trideuteriomethyl)benzene is a deuterated derivative of bis(methyl)benzene, commonly known as pseudocumene. The incorporation of deuterium into organic compounds often alters their physical and chemical properties, which can significantly influence their biological activity. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential applications in various fields.

Synthesis and Characterization

The synthesis of this compound typically involves the alkylation of benzene derivatives using deuterated methylating agents. The process can be summarized as follows:

- Starting Materials : Benzene and deuterated methylating agents (e.g., CD₃I).

- Reaction Conditions : The reaction is usually conducted under controlled temperatures to ensure high yields and purity.

- Characterization Techniques : The synthesized compound is characterized using NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the incorporation of deuterium and the structure of the compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Pharmacokinetics

Deuterated compounds often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts. Studies have shown that deuteration can lead to:

- Enhanced Absorption : Deuterium substitution may affect the lipophilicity of the compound, potentially increasing its absorption in biological systems.

- Altered Metabolism : Deuterated compounds generally exhibit slower metabolic rates due to the kinetic isotope effect, which can prolong their therapeutic effects.

2. Antioxidant Activity

Research indicates that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. The presence of deuterium could enhance the stability of radical intermediates formed during oxidation processes.

3. Fluorescent Probes

Due to its unique structure, this compound has been explored as a potential fluorescent probe in biological imaging. Its fluorescence properties can be utilized for:

- Cell Labeling : Facilitating the visualization of cellular processes.

- Tracking Biological Pathways : Understanding metabolic pathways through isotopic labeling.

Case Studies

Several studies have investigated the biological implications of deuterated compounds similar to this compound:

- Study on Drug Metabolism : A study demonstrated that deuterated analogs of common pharmaceuticals exhibited reduced clearance rates in vivo, suggesting potential for prolonged therapeutic action .

- Antioxidant Efficacy : Research indicated that deuterated phenolic compounds showed enhanced antioxidant activity compared to their non-deuterated forms, providing insights into their potential health benefits .

Research Findings Summary Table

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The table below compares 1,3-Bis(trideuteriomethyl)benzene with analogous benzene derivatives:

Key Observations :

- Mass and Isotopic Effects : The deuterated compound’s higher molecular weight (vs. m-xylene) reduces volatility and slightly alters solubility, though boiling points remain comparable due to similar intermolecular forces .

- Functional Group Influence : Methoxymethyl derivatives (e.g., 1,3-Bis(methoxymethyl)benzene) exhibit higher polarity and molecular weight, making them suitable for applications requiring oxygenated intermediates .

Chemical Reactivity and Spectroscopic Behavior

- Kinetic Isotope Effect (KIE) : C-D bonds in this compound exhibit slower reaction kinetics compared to C-H bonds in m-xylene during processes like free-radical halogenation or oxidation. For example, C-D bond dissociation energy (~464 kJ/mol) exceeds C-H (~410 kJ/mol), leading to reduced reaction rates .

- NMR Spectroscopy : In deuterated analogs, the absence of proton signals from -CD₃ groups simplifies spectra. For instance, the -CD₃ protons in m-xylene (δ ~2.3 ppm) are replaced by negligible deuterium signals, enhancing clarity in detecting adjacent protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.